cis-Dichlorobis(isopropylamine)platinum(II)
Description
Propriétés
Formule moléculaire |
C6H16Cl2N2Pt |
|---|---|
Poids moléculaire |
382.19 g/mol |
Nom IUPAC |
dichloroplatinum(2+);propan-2-ylazanide |
InChI |
InChI=1S/2C3H8N.2ClH.Pt/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q2*-1;;;+4/p-2 |
Clé InChI |
WEUFUOKHTVFLIO-UHFFFAOYSA-L |
SMILES canonique |
CC(C)[NH-].CC(C)[NH-].Cl[Pt+2]Cl |
Origine du produit |
United States |
Méthodes De Préparation
Reaction of Platinum Dichloro(1,5-Cyclooctadiene) with Isopropylamine
This method adapts protocols from analogous platinum(II) syntheses. Platinum dichloro(1,5-cyclooctadiene) serves as a versatile precursor due to the labile nature of the cyclooctadiene ligand, enabling efficient substitution with isopropylamine.
Procedure :
- Dissolve PtCl₂(1,5-cyclooctadiene) (4.60 g, 12.29 mmol) in anhydrous ethanol (100 mL).
- Add isopropylamine (3.92 g, 31.59 mmol) dissolved in a 1:3 ethanol:methanol mixture (200 mL) under nitrogen.
- Stir the reaction at 25°C until complete ligand substitution (monitored via thin-layer chromatography).
- Concentrate the mixture under reduced pressure, wash with carbon tetrachloride, and recrystallize from absolute ethanol.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol:methanol (1:3) |
| Temperature | 25°C |
| Reaction Time | 6–8 hours |
| Yield | 55% (theoretical maximum) |
Characterization Data :
Synthesis from Potassium Tetrachloroplatinate (K₂PtCl₄)
Direct synthesis from K₂PtCl₄ involves sequential ligand substitution, leveraging the trans effect to achieve the cis configuration.
Procedure :
- Dissolve K₂PtCl₄ (2.5 g, 6.0 mmol) in deionized water (40 mL).
- Add glacial acetic acid (60 mL) and isopropylamine (20 mmol) dropwise with stirring.
- Heat the mixture at 90°C for 30 minutes until a light-yellow precipitate forms.
- Concentrate under reduced pressure, wash with ethanol and ether, and dry at 100°C.
Mechanistic Insights :
- Acetic acid protonates isopropylamine, enhancing its nucleophilicity for chloride ligand displacement.
- The cis geometry is favored due to the stronger trans effect of chloride compared to amine ligands.
Comparative Analysis of Synthetic Methods
Yield and Purity
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Iproplatin Reduction | 60–70 | ≥95 | Biologically relevant pathway |
| PtCl₂(COD) Substitution | 55 | 90 | Scalable for industrial production |
| K₂PtCl₄ Direct Synthesis | 45–50 | 85 | Low-cost starting materials |
Reaction Kinetics
- Reduction of Iproplatin : Zero-order kinetics with respect to platinum(IV), limited by reductant diffusion.
- Ligand Substitution : Second-order kinetics (first-order in Pt and amine).
Challenges and Optimization Strategies
Ligand Dissociation
Isopropylamine’s moderate field strength can lead to ligand dissociation under acidic conditions. Stabilization strategies include:
Cis-Trans Isomerization
Unwanted trans isomers may form during prolonged heating. Mitigation involves:
Industrial-Scale Production Considerations
Large-scale synthesis requires:
- Continuous flow reactors to enhance mixing and heat transfer.
- Solvent recovery systems (e.g., fractional distillation for ethanol/methanol mixtures).
- Quality control via X-ray crystallography to confirm cis geometry.
Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 150 W) reduces reaction times from hours to minutes, achieving yields comparable to conventional heating.
Green Chemistry Approaches
- Aqueous-phase synthesis : Replaces organic solvents with water, reducing environmental impact.
- Catalytic reductants : Enzymatic systems (e.g., NADH-dependent reductases) for iproplatin reduction.
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Le cis-Dichlorobis(isopropylamine)platine(II) a plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour ses propriétés anticancéreuses potentielles, similaires à celles d'autres médicaments à base de platine comme le cisplatine.
Catalyse : Il est utilisé comme catalyseur dans diverses réactions organiques, notamment les réactions d'hydrogénation et d'oxydation.
Science des matériaux : Le composé est étudié pour son utilisation potentielle dans le développement de nouveaux matériaux ayant des propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du cis-Dichlorobis(isopropylamine)platine(II) dans les applications médicinales implique son interaction avec l'ADN. Le composé forme des liaisons croisées avec les brins d'ADN, perturbant la structure de l'ADN et inhibant les processus de réplication et de transcription. Cela conduit à la mort cellulaire, en particulier dans les cellules cancéreuses en division rapide. Les cibles moléculaires comprennent les bases guanine dans l'ADN, et les voies impliquées sont liées aux mécanismes de réponse aux dommages de l'ADN.
Applications De Recherche Scientifique
Catalytic Applications in Organic Chemistry
Cis-Dichlorobis(isopropylamine)platinum(II) serves as a catalyst in several organic reactions. Notably, it is utilized in:
- Hydroformylation : A reaction that introduces an aldehyde functional group into alkenes.
- Hydrosilylation : The addition of silanes to alkenes or alkynes, facilitating the formation of siloxanes.
These catalytic properties make it valuable in synthesizing complex organic molecules, enhancing reaction efficiency and selectivity.
Biological Interactions and Drug Development
The compound has been studied for its potential interactions with biological molecules, particularly its role in cancer treatment. It is identified as a metabolite of iproplatin, a second-generation platinum-based anticancer drug. Research indicates that cis-Dichlorobis(isopropylamine)platinum(II) may exhibit anticancer properties through:
- DNA Binding : The compound interacts with DNA, leading to cross-link formation that inhibits replication and transcription .
- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an effective anticancer agent .
Mechanistic Studies
The mechanism of action for cis-Dichlorobis(isopropylamine)platinum(II) involves:
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form higher oxidation state platinum complexes or reduction to yield lower oxidation state species, which can further react with cellular components .
- Interaction with Thiols : Studies indicate that modifying intracellular thiol levels can enhance the cytotoxicity of this compound, providing insights into its therapeutic potential and mechanisms of resistance .
Case Study 1: Iproplatin Metabolism
In clinical evaluations, cis-Dichlorobis(isopropylamine)platinum(II) was identified as a major metabolite of iproplatin in human subjects. This finding was established through high-performance liquid chromatography, demonstrating the compound's relevance in understanding the pharmacokinetics of platinum-based therapies .
Case Study 2: Cytotoxicity Comparison
A comparative study assessed the cytotoxic effects of cis-Dichlorobis(isopropylamine)platinum(II) against other platinum complexes such as cis-diamminedichloroplatinum(II) (cisplatin) and carboplatin. Results indicated that while all compounds exhibited cytotoxicity, cis-Dichlorobis(isopropylamine)platinum(II) showed a distinct profile of reduced toxicity compared to traditional agents, highlighting its potential for further development in cancer therapy .
Mécanisme D'action
The mechanism of action of cis-Dichlorobis(isopropylamine)platinum(II) in medicinal applications involves its interaction with DNA. The compound forms cross-links with DNA strands, disrupting the DNA structure and inhibiting replication and transcription processes. This leads to cell death, particularly in rapidly dividing cancer cells . The molecular targets include guanine bases in DNA, and the pathways involved are related to DNA damage response mechanisms.
Comparaison Avec Des Composés Similaires
Comparison with Similar Platinum Complexes
Structural and Functional Analogues
The following table summarizes key structural and biological differences between Pt(II)-isopropylamine and related platinum complexes:
Key Findings from Comparative Studies
Cytotoxicity and Resistance :
- Cross-Resistance : Human ovarian cancer cell lines resistant to cisplatin exhibit cross-resistance to carboplatin and CHIP, suggesting shared mechanisms (e.g., reduced platinum accumulation or enhanced detoxification) .
- Potency : Cisplatin is significantly more potent (lower ID₅₀) than carboplatin and CHIP in CHO and RIF-1 cells, likely due to its faster hydrolysis and DNA-binding kinetics . Pt(II)-isopropylamine’s cytotoxicity remains less characterized but is implicated in CHIP’s activity post-reduction .
Synergy with Radiation :
- Pt(II)-isopropylamine Analogs : Both CHIP (Pt(IV)) and cis-PAD (Pt(II)) enhance radiation effects in CHO cells, reducing the shoulder region of radiation dose-survival curves . Synergy is attributed to platinum-induced inhibition of DNA repair pathways .
- Cisplatin: While cisplatin also radiosensitizes tumors, its synergy is less pronounced compared to CHIP and cis-PAD in isobologram analyses .
Stability and Metabolism :
Mechanistic and Clinical Implications
- DNA Binding : Smaller ligands (e.g., NH₃ in cisplatin) facilitate tighter DNA adducts, while bulkier ligands (e.g., isopropylamine) may sterically hinder repair proteins, enhancing cytotoxicity in resistant cells .
- Therapeutic Index : Carboplatin’s lower toxicity and CHIP’s prodrug design aim to improve tolerability, though Pt(II)-isopropylamine’s role as a metabolite underscores the need for further pharmacokinetic studies .
Activité Biologique
cis-Dichlorobis(isopropylamine)platinum(II), often referred to as cis-DIP, is a platinum-based compound that has garnered attention for its potential anticancer properties. It is primarily known as a metabolite of iproplatin, a second-generation platinum complex undergoing clinical evaluation. This article aims to provide a comprehensive overview of the biological activity of cis-DIP, including its mechanisms of action, cytotoxicity, and comparative studies with other platinum compounds.
The biological activity of cis-DIP is closely related to its ability to form DNA adducts, similar to other platinum-based drugs like cisplatin. The mechanism involves the following steps:
- DNA Binding : cis-DIP interacts with DNA by forming cross-links, which impede DNA replication and transcription. This ultimately leads to cell cycle arrest and apoptosis in cancer cells .
- Reduction Pathway : Iproplatin can be reduced to cis-DIP in vivo, particularly in the presence of reducing agents such as ascorbic acid and cysteine. This reduction is hypothesized to occur intracellularly, enhancing the bioavailability of the active compound .
Comparative Cytotoxicity Studies
Cytotoxicity studies have demonstrated that cis-DIP exhibits varying levels of effectiveness against different cancer cell lines compared to other platinum compounds. Key findings include:
- Cytotoxic Effects : In vitro studies have shown that cis-DIP has a lower toxicity profile than cisplatin while maintaining comparable anticancer activity. For instance, studies on Chinese Hamster Ovary (CHO) cells and mouse sarcoma RIF-1 cells indicated that while cis-DIP was less toxic than cisplatin, it still demonstrated significant cytotoxic effects .
- Stability and Reactivity : The stability of cis-DIP under physiological conditions is noteworthy. Unlike some other platinum complexes that may undergo hydrolysis or oxidation, cis-DIP remains stable, which is crucial for its efficacy as an anticancer agent .
Case Studies and Research Findings
Several research articles have contributed to the understanding of cis-DIP's biological activity:
- Identification as a Metabolite : A pivotal study identified cis-DIP as a major metabolite of iproplatin in human plasma and urine. This finding underscores the importance of understanding metabolic pathways in evaluating the therapeutic potential of platinum-based drugs .
- Theoretical Studies on Binding Mechanisms : Theoretical investigations using Density Functional Theory (DFT) have revealed insights into the binding affinities of cis-DIP with various DNA bases (adenine, cytosine, thymine, guanine). These studies suggest that the binding interactions are thermodynamically favorable, indicating potential for effective DNA targeting .
- Comparative Analysis with Other Platinum Drugs : Research comparing the cytotoxic effects of cis-DIP with other platinum compounds like carboplatin and cisplatin has shown that while cis-DIP is less toxic, it retains significant antitumor activity against resistant cell lines .
Data Tables
| Compound | Cytotoxicity (IC50 µM) | Mechanism of Action | Stability |
|---|---|---|---|
| Cisplatin | 0.5 | DNA cross-linking | Moderate |
| Carboplatin | 1.0 | DNA cross-linking | High |
| Cis-Dichlorobis(isopropylamine)platinum(II) | 2.5 | DNA cross-linking | High |
Q & A
Q. How should researchers validate conflicting results in cisplatin analog studies?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., identical cell passage numbers, serum batches). Cross-reference with orthogonal assays (e.g., flow cytometry for apoptosis vs. clonogenic survival). Meta-analysis of published datasets can identify confounding factors, such as variations in intracellular glutathione levels, which modulate platinum resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
